2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 1021211-26-6
Cat. No.: VC8432863
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021211-26-6 |
|---|---|
| Molecular Formula | C21H17ClN4O2S |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H17ClN4O2S/c1-28-17-8-6-16(7-9-17)24-20(27)13-29-21-19-12-18(25-26(19)11-10-23-21)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,24,27) |
| Standard InChI Key | XEKPBHOZJFPQQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Overview of the Compound
Chemical Name:
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
This compound belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyrazine as the core structure. The presence of functional groups like the 4-chlorophenyl, sulfanyl linkage, and 4-methoxyphenyl acetamide suggests potential biological activity.
Key Components:
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Pyrazolo[1,5-a]pyrazine Core:
A fused heterocyclic system known for its pharmacological relevance in drug design. -
4-Chlorophenyl Substituent:
Contributes to hydrophobic interactions in biological systems and may enhance binding affinity to target proteins. -
Sulfanyl Linkage (-S-):
Acts as a flexible connector between the pyrazolo[1,5-a]pyrazine core and the acetamide group. -
N-(4-Methoxyphenyl)acetamide:
A functional group often associated with anti-inflammatory or analgesic properties.
Pharmacological Relevance:
Based on similar compounds in literature:
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Anticancer Activity: Pyrazolo-based compounds are often evaluated for their ability to inhibit cancer cell proliferation by targeting kinases or inducing apoptosis.
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Anti-inflammatory Properties: The presence of acetamide derivatives is indicative of potential COX inhibition.
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Antimicrobial Activity: Heterocyclic compounds with sulfur linkages have shown promise in combating bacterial and fungal infections.
Molecular Docking Studies:
The compound’s structure suggests it could interact with enzymes or receptors through hydrogen bonding (via the acetamide group) and hydrophobic interactions (via the chlorophenyl moiety).
Synthesis:
The compound can be synthesized through multi-step organic reactions:
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Formation of the pyrazolo[1,5-a]pyrazine core.
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Introduction of the chlorophenyl group via electrophilic substitution.
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Coupling with sulfanyl reagents to attach the acetamide derivative.
Characterization Techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): To determine molecular weight and purity.
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X-ray Crystallography: For detailed structural analysis.
Biological Evaluation:
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In vitro assays to test antiproliferative effects on cancer cell lines.
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Antimicrobial testing against bacterial and fungal strains.
-
Molecular docking to predict binding affinity with target proteins.
Data Table Example
| Property | Details |
|---|---|
| Molecular Formula | C18H15ClN4O2S |
| Molecular Weight | ~386.85 g/mol |
| Key Functional Groups | Chlorophenyl, Sulfanyl, Methoxyphenyl Acetamide |
| Predicted LogP | High (suggesting lipophilicity) |
| Potential Bioactivity | Anticancer, Anti-inflammatory, Antimicrobial |
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